RK-701

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

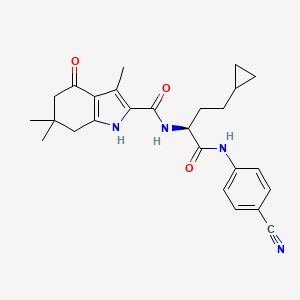

Molecular Formula |

C26H30N4O3 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

N-[(2S)-1-(4-cyanoanilino)-4-cyclopropyl-1-oxobutan-2-yl]-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |

InChI |

InChI=1S/C26H30N4O3/c1-15-22-20(12-26(2,3)13-21(22)31)29-23(15)25(33)30-19(11-8-16-4-5-16)24(32)28-18-9-6-17(14-27)7-10-18/h6-7,9-10,16,19,29H,4-5,8,11-13H2,1-3H3,(H,28,32)(H,30,33)/t19-/m0/s1 |

InChI Key |

OWORSODZTADOQX-IBGZPJMESA-N |

Isomeric SMILES |

CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N[C@@H](CCC3CC3)C(=O)NC4=CC=C(C=C4)C#N |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)NC(CCC3CC3)C(=O)NC4=CC=C(C=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of RK-701: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

RK-701 has emerged as a promising therapeutic candidate, particularly in the context of hemoglobinopathies like sickle cell disease. This technical guide provides an in-depth exploration of its mechanism of action, consolidating key experimental findings and presenting them in a clear, structured format for the scientific community.

Core Mechanism: Inhibition of G9a/GLP and Reactivation of Fetal Globin

This compound is a potent and highly selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1).[1][2] Its primary mechanism of action revolves around the reactivation of fetal hemoglobin (HbF) expression, a therapeutic strategy for diseases like sickle cell disease.[3][4] By inhibiting G9a/GLP, this compound prevents the di-methylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with gene repression.[3][5] This leads to the upregulation of γ-globin, the primary component of fetal hemoglobin.

The BGLT3 Long Non-coding RNA Pathway

A pivotal element in this compound's mechanism is the long non-coding RNA BGLT3.[3][4] this compound treatment leads to a significant increase in the expression of BGLT3.[5] This lncRNA acts as a crucial mediator in the induction of γ-globin expression. The repressors of γ-globin, BCL11A and ZBTB7A, in conjunction with G9a, typically suppress BGLT3 transcription by binding to its gene locus.[3] this compound disrupts this repressive complex by inhibiting G9a, thereby preventing the recruitment of BCL11A and ZBTB7A to the BGLT3 locus.[1][3] This derepression of BGLT3 is a key step in the subsequent upregulation of γ-globin.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Reference |

| IC50 for G9a | 23-27 nM | [1][2][4][5] |

| IC50 for GLP | 53 nM | [1][2][4] |

| Selectivity | >1000-fold against other methyltransferases | [1] |

Table 1: In Vitro Potency and Selectivity of this compound

| Cell Line/Model | Concentration | Effect | Reference |

| HUDEP-2 cells | Concentration-dependent | Upregulation of γ-globin mRNA and HbF-expressing cells | [3][4] |

| Primary human CD34+ cells | 0.01-3 µM (4 days) | Upregulation of HbF and γ-globin mRNA | [5] |

| Primary human CD34+ cells | 0.3 µM | Significant increase in γ-globin mRNA and HbF expression | [1] |

| Mice (in vivo) | 20 mg/kg and 50 mg/kg (i.p.) | Increased embryonic εY-globin and decreased H3K9me2 | [5] |

Table 2: Cellular and In Vivo Effects of this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound action.

References

- 1. This compound | G9a/GLP inhibitor | Probechem Biochemicals [probechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a G9a and GLP inhibitor with the ability to reactivate fetal globin expression | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of RK-701 in the Induction of Fetal Hemoglobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reactivation of fetal hemoglobin (HbF) expression is a well-established therapeutic strategy for β-hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia. RK-701, a novel, highly selective, and non-genotoxic small-molecule inhibitor of the histone methyltransferases G9a and GLP, has emerged as a promising agent for inducing fetal globin expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. This compound operates through an epigenetic mechanism, leading to the upregulation of the long non-coding RNA BGLT3, a critical mediator of γ-globin induction. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for hemoglobinopathies.

Introduction

Sickle cell disease and β-thalassemia are genetic disorders arising from mutations in the β-globin gene.[1] A proven therapeutic approach to ameliorate the clinical manifestations of these diseases is to increase the production of fetal hemoglobin (HbF, α2γ2).[1] The induction of HbF can compensate for the defective adult hemoglobin, leading to improved clinical outcomes.

Epigenetic modulation has recently gained attention as a promising strategy for HbF reactivation.[1] G9a, a histone methyltransferase, is known to be involved in the silencing of γ-globin expression in adults. Consequently, inhibitors of G9a have been investigated for their potential to induce HbF. However, the therapeutic application of existing G9a inhibitors has been hampered by their toxicity.[1]

This compound is a newly developed, potent, and low-toxicity inhibitor of G9a and its homolog GLP.[1][2] It has demonstrated significant efficacy in inducing fetal globin expression in both in vitro and in vivo models, surpassing the effects of the current standard-of-care, hydroxyurea, in some studies.[2] This guide delves into the core scientific data and methodologies that underpin our understanding of this compound's role in fetal hemoglobin induction.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| G9a | 23-27 |

| GLP1 | 53 |

Source: Selleck Chemicals.[3]

Table 2: Effect of this compound on Globin Gene Expression in HUDEP-2 Cells

| This compound Concentration | Relative γ-globin mRNA Expression (Fold Change) | Relative β-globin mRNA Expression (Fold Change) |

| 0.1 µM | ~1.5 | ~1.0 |

| 0.3 µM | ~2.5 | ~1.0 |

| 1 µM | ~4.0 | ~1.0 |

Data are approximated from graphical representations in Takase et al., 2023.[1][4]

Table 3: Effect of this compound on Fetal Hemoglobin Expression in Human CD34+ Derived Erythroid Cells

| Treatment | Relative γ-globin mRNA Expression (Fold Change vs. DMSO) |

| This compound (1 µM) | ~3.0 |

| Hydroxyurea (30 µM) | ~2.0 |

Data are approximated from graphical representations in Takase et al., 2023.[1]

Mechanism of Action of this compound

This compound induces fetal hemoglobin through a distinct epigenetic signaling pathway. The core of this mechanism is the inhibition of G9a/GLP, which sets off a cascade of molecular events culminating in the reactivation of the γ-globin gene.

Signaling Pathway

The key steps in the this compound signaling pathway are as follows:

-

Inhibition of G9a/GLP: this compound directly inhibits the histone methyltransferase activity of G9a and GLP.[1]

-

Reduction of H3K9me2: This inhibition leads to a decrease in the levels of histone H3 lysine 9 dimethylation (H3K9me2), a repressive epigenetic mark, at the β-globin locus.[1]

-

Upregulation of BGLT3 lncRNA: this compound selectively upregulates the expression of the long non-coding RNA BGLT3.[1][2] This is achieved by preventing the recruitment of a repressor complex containing G9a and two major γ-globin repressors to the BGLT3 gene locus. This recruitment is mediated by CHD4, a component of the NuRD complex.[1][5]

-

Induction of γ-globin Expression: BGLT3 acts as a universal mediator for the induction of γ-globin expression.[1][2] The precise mechanism by which BGLT3 activates the γ-globin gene is an area of ongoing research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture and Differentiation

-

HUDEP-2 Cell Culture: Human umbilical cord blood-derived erythroid progenitor cells (HUDEP-2) are maintained in StemSpan SFEM II medium supplemented with stem cell factor, erythropoietin, dexamethasone, and doxycycline.

-

Primary Human CD34+ Cell Culture and Erythroid Differentiation: CD34+ hematopoietic stem and progenitor cells are isolated from human umbilical cord blood. Erythroid differentiation is induced in a multi-step process using a cocktail of cytokines including erythropoietin, stem cell factor, and IL-3, followed by a maturation phase with erythropoietin and insulin.

Gene Expression Analysis (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from cultured cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green master mix and primers specific for γ-globin, β-globin, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cross-linked chromatin is sheared into small fragments using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K9me2 or a control IgG. The antibody-chromatin complexes are pulled down using protein A/G magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by qPCR (ChIP-qPCR) using primers for specific regions of the β-globin locus, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[6]

Western Blotting

-

Protein Extraction: Whole-cell lysates are prepared from treated and control cells.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against H3K9me2 and a loading control (e.g., total Histone H3).

-

Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

In Vivo Studies

In vivo studies in mice have confirmed the activity of this compound. In these studies, this compound was administered to mice, and the expression of the mouse embryonic εy-globin (the developmental equivalent of human fetal globin) was measured.[5] These studies showed a significant increase in εy-globin expression and a decrease in H3K9me2 levels in peripheral blood cells, with no significant toxicity observed.[5]

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for β-hemoglobinopathies. Its high selectivity and low toxicity profile, combined with its potent ability to induce fetal hemoglobin, make it a promising clinical candidate.[1][2] The elucidation of its mechanism of action, centered on the upregulation of the lncRNA BGLT3, has provided novel insights into the regulation of globin gene switching.[1][2]

Future research should focus on further delineating the downstream effectors of BGLT3 and on conducting comprehensive preclinical and clinical studies to evaluate the long-term safety and efficacy of this compound in patients with sickle cell disease and β-thalassemia. The universal role of BGLT3 in fetal globin induction suggests that it may be a valuable therapeutic target in its own right.[1]

References

- 1. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potential treatment for sickle cell disease | RIKEN [riken.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The chemical structure and properties of RK-701

An In-depth Technical Guide on the Chemical Structure and Properties of RK-701

Introduction

This compound is a potent and highly selective, small-molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2] As a reversible and substrate-competitive inhibitor, this compound has demonstrated significant potential in therapeutic applications, particularly in the treatment of sickle cell disease (SCD) through the induction of fetal hemoglobin (HbF) expression.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular and cellular pharmacology of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (S)-N-(1-((4-cyanophenyl)amino)-4-cyclopropyl-1-oxobutan-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide, is a structurally distinct compound identified through high-throughput screening and subsequent optimization.[3][4] The molecule possesses a chiral center, with the (S)-enantiomer being the biologically active form.[3]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | (S)-N-(1-((4-cyanophenyl)amino)-4-cyclopropyl-1-oxobutan-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide | [4] |

| CAS Number | 2648855-18-7 | [4][5] |

| Molecular Formula | C₂₆H₃₀N₄O₃ | [4][6] |

| Molecular Weight | 446.55 g/mol | [4][6] |

| Exact Mass | 446.2318 g/mol | [4] |

| SMILES | CC1=C(C(=O)N--INVALID-LINK--C(=O)NC3=CC=C(C=C3)C#N)NC2=C1C(=O)CC(C2)(C)C | [5] |

| InChI Key | OWORSODZTADOQX-IBGZPJMESA-N | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Solubility | DMSO: 89 mg/mL (199.31 mM) | [2] |

| Storage Conditions | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months. | [1] |

Biological and Pharmacological Properties

This compound is a potent inhibitor of G9a and GLP with IC₅₀ values of 23-27 nM and 53 nM, respectively.[2] It exhibits high selectivity, with over 1000-fold greater inhibition of G9a and GLP compared to other methyltransferases.[1] A key pharmacological feature of this compound is its low toxicity and lack of genotoxicity, which distinguishes it from other G9a inhibitors.[3]

Table 3: In Vitro and In Vivo Activity of this compound

| Activity Metric | Cell Line/Model | Concentration/Dose | Result | Reference |

| G9a Inhibition (IC₅₀) | In vitro assay | 23-27 nM | Potent inhibition of G9a enzymatic activity. | [2] |

| GLP Inhibition (IC₅₀) | In vitro assay | 53 nM | Potent inhibition of GLP enzymatic activity. | [2] |

| γ-globin mRNA Upregulation | HUDEP-2 cells | 0.01-3 µM (4 days) | Dose-dependent increase in γ-globin mRNA levels without affecting cell viability. | [7] |

| HbF-expressing Cells | CD34⁺ cells | Dose-dependent | Increased percentage of HbF-expressing cells. | [3] |

| H3K9me2 Downregulation | HUDEP-2 cells | 1 µM (4 days) | Significant reduction in cellular H3K9me2 levels. | [3] |

| In vivo γ-globin Induction | Mouse model | 20 mg/kg and 50 mg/kg (i.p. for 5 weeks) | Selective increase in mouse embryonic εY-globin and significant downregulation of H3K9me2 in peripheral blood cells with low toxicity. | [7] |

| Genotoxicity (Ames Test) | S. typhimurium | Not specified | No mutagenicity observed. | [3] |

| Genotoxicity (Micronucleus Test) | Rat | Up to 100 mg/kg (oral, 2 weeks) | No formation of micronuclei in bone marrow cells. | [3] |

Mechanism of Action: G9a/GLP Inhibition and Fetal Globin Induction

This compound exerts its therapeutic effect by inhibiting the catalytic activity of the G9a/GLP complex, which is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression.[8] In the context of globin gene regulation, G9a/GLP-mediated H3K9me2 plays a role in silencing the expression of fetal γ-globin in adult erythroid cells.

The inhibition of G9a/GLP by this compound leads to a reduction of H3K9me2 levels at the β-globin locus.[3] This epigenetic modification is a critical step in the reactivation of γ-globin expression. A key downstream effector in this pathway is the long non-coding RNA, BGLT3.[3] this compound treatment upregulates the expression of BGLT3.[3] BGLT3, in turn, is essential for the induction of γ-globin, acting as a universal mediator for chemically induced fetal globin gene expression.[3] The proposed mechanism involves this compound inhibiting the recruitment of major γ-globin repressors, which are in complex with G9a, to the BGLT3 gene locus.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fetal γ-globin genes are regulated by the BGLT3 long noncoding RNA locus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fetal γ-globin genes are regulated by the BGLT3 long noncoding RNA locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of γ-globin expression by hypoxia-inducible factor 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

The G9a Inhibitor RK-701: A Technical Whitepaper on its Regulation of the Long Non-coding RNA BGLT3 and Induction of Fetal Hemoglobin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action of RK-701, a potent and selective inhibitor of the G9a/GLP histone methyltransferases. The primary focus is on the compound's effect on the long non-coding RNA, Beta Globin Locus Transcript 3 (BGLT3), and the subsequent induction of fetal γ-globin expression. This whitepaper consolidates key quantitative data from preclinical studies, details the experimental protocols utilized, and presents visual diagrams of the underlying signaling pathways and experimental workflows. The information presented is intended to provide researchers and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent for hemoglobinopathies such as sickle cell disease.

Introduction

The reactivation of fetal hemoglobin (HbF) expression is a promising therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. The long non-coding RNA BGLT3 has been identified as a positive regulator of the γ-globin genes, which are expressed during fetal development.[1][2][3] this compound is a novel, highly selective, and non-genotoxic small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[4][5][6][7] This document elucidates the molecular mechanism by which this compound upregulates BGLT3 expression, leading to the induction of fetal globin.

Mechanism of Action: this compound and BGLT3 Regulation

This compound functions by inhibiting the enzymatic activity of G9a, a histone methyltransferase that catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[4] The transcriptional repressors BCL11A and ZBTB7A are known to play a pivotal role in the silencing of fetal hemoglobin. These factors recruit G9a to the BGLT3 gene locus.[4][8] The subsequent G9a-mediated H3K9me2 deposition leads to the suppression of BGLT3 lncRNA transcription and, consequently, the repression of γ-globin expression.

This compound disrupts this repressive mechanism. By inhibiting G9a, this compound prevents the methylation of H3K9 at the BGLT3 locus.[4] This leads to a more open chromatin state, allowing for the transcription of BGLT3. The expressed BGLT3 lncRNA then acts as a positive regulator of γ-globin gene expression, ultimately leading to an increase in fetal hemoglobin levels.[4][8]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Result | Reference |

| G9a IC50 | - | 23-27 nM | Inhibition of G9a enzymatic activity | [5] |

| γ-globin mRNA Expression | HUDEP-2 | 0.01-3 µM (4 days) | Dose-dependent upregulation | [6][9] |

| BGLT3 mRNA Expression | HUDEP-2 | 1 µM (4 days) | Significant upregulation | [5] |

| HbF-expressing Cells (%) | CD34+ derived | 0.3 µM (11 days) | Significant increase | [4] |

| H3K9me2 Levels | HUDEP-2 | 1 µM (4 days) | Reduction at β-globin locus | [4] |

Table 2: Effect of this compound on Protein Occupancy at the BGLT3 Locus

| Protein | Cell Line | Concentration | Result | Reference |

| BCL11A | HUDEP-2 | 1 µM (4 days) | Significantly reduced occupancy | [3] |

| ZBTB7A | HUDEP-2 | 1 µM (4 days) | Significantly reduced occupancy | [3] |

| CHD4 | HUDEP-2 | 1 µM (4 days) | Significantly reduced occupancy | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: HUDEP-2 cells, an immortalized human umbilical cord blood-derived erythroid progenitor cell line, are a key model system.[7][10] Primary human CD34+ hematopoietic stem and progenitor cells are used for validation in a more clinically relevant model.

-

Culture Conditions: HUDEP-2 cells are cultured in expansion medium and differentiated into erythroblasts as required for specific assays.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations (typically ranging from 0.01 to 3 µM).[9] Treatment duration varies depending on the experiment, with 4-day incubations being common for assessing changes in gene expression and protein occupancy.[3][9]

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of BGLT3 and globin genes.

-

RNA Isolation: Total RNA is extracted from cultured cells using a standard method, such as a commercial RNA isolation kit.

-

cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[1]

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based detection method in a real-time PCR system.[11] The reaction mixture typically includes cDNA template, forward and reverse primers specific for the target gene (e.g., BGLT3, γ-globin), and a SYBR Green master mix.

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.[11]

Experimental Workflow: qRT-PCR for BGLT3 Expression

Chromatin Immunoprecipitation (ChIP) and ChIP-qPCR/ChIP-seq

ChIP assays are employed to investigate the occupancy of specific proteins (e.g., BCL11A, ZBTB7A, G9a) and the presence of histone modifications (e.g., H3K9me2) at the BGLT3 gene locus.

-

Chromatin Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein or histone modification of interest. The antibody-protein-DNA complexes are then captured, often using magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis:

-

ChIP-qPCR: The purified DNA is analyzed by qPCR using primers specific to the BGLT3 gene locus to quantify the enrichment of the target protein or histone mark.

-

ChIP-seq: The purified DNA is sequenced to provide a genome-wide map of the protein's binding sites or the histone modification's distribution.

-

Conclusion

The G9a inhibitor this compound represents a promising therapeutic candidate for the treatment of sickle cell disease and other hemoglobinopathies. Its mechanism of action, centered on the derepression of the long non-coding RNA BGLT3, provides a clear molecular rationale for its ability to induce fetal hemoglobin. The quantitative data and experimental protocols detailed in this whitepaper offer a solid foundation for further research and development of this compound and other modulators of the G9a-BGLT3 axis. Future investigations will likely focus on the clinical translation of these findings and the long-term efficacy and safety of this therapeutic approach.

References

- 1. Fetal γ-globin genes are regulated by the BGLT3 long noncoding RNA locus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | High-efficiency editing in hematopoietic stem cells and the HUDEP-2 cell line based on in vitro mRNA synthesis [frontiersin.org]

- 11. Analysis of β/α Globin Ratio by Using Relative qRT‐PCR for Diagnosis of Beta‐Thalassemia Carriers - PMC [pmc.ncbi.nlm.nih.gov]

RK-701: A Technical Guide to Potential Therapeutic Applications Beyond Sickle Cell Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-701 is a potent and highly selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), also known as EHMT2 and EHMT1, respectively.[1][2] While its primary development has focused on the induction of fetal hemoglobin for the treatment of sickle cell disease, the fundamental role of G9a/GLP in epigenetic regulation suggests a broader therapeutic potential.[3] G9a/GLP-mediated methylation of histone H3 on lysine 9 (H3K9me2) is a key repressive mark in euchromatin, and its dysregulation is implicated in the pathophysiology of numerous diseases. This technical guide explores the preclinical evidence and mechanistic rationale for the application of this compound in oncology, neurodegenerative disorders, and inflammatory conditions, providing a roadmap for future research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity and low toxicity.[3] It competitively inhibits the substrate-binding site of G9a, leading to a reduction in H3K9me2 levels.[1] The primary mechanism of action in the context of sickle cell disease involves the upregulation of BGLT3 long non-coding RNA, which plays a crucial role in the reactivation of fetal globin gene expression.[3] However, the influence of G9a/GLP extends far beyond globin gene regulation, presenting opportunities for therapeutic intervention in a variety of other disease states.

Potential Therapeutic Application: Oncology

The overexpression of G9a is a hallmark of various cancers, including lung, bladder, and melanoma, and is often associated with poor prognosis.[4][5] G9a/GLP contributes to tumorigenesis by silencing tumor suppressor genes and promoting cancer cell proliferation and survival.[6] Inhibition of G9a/GLP has emerged as a promising anti-cancer strategy.

Quantitative Data from Preclinical Oncology Studies with G9a/GLP Inhibitors

| Inhibitor | Cancer Type | Model | Dosage | Key Findings | Reference |

| UNC0642 | Bladder Cancer | J82 xenograft | 5 mg/kg, i.p. | 50% reduction in tumor weight. | [4] |

| UNC0642 | Melanoma | MeWo cells | 1-20 µM | Dose-dependent decrease in cell viability. | [7] |

| UNC0642 | Hepatocellular Carcinoma | BEL7402 cells | 10 µM | Suppression of MYC transcript levels. | [8] |

| BIX-01294 | Breast Cancer | MCF-7 cells | Varies | Dysregulation of G9A target genes. | [9] |

Experimental Protocols for Oncology Studies

In Vivo Xenograft Study (Bladder Cancer):

-

Cell Line: J82 human bladder cancer cells.

-

Animal Model: 8-week-old male nude mice.

-

Procedure: 2 x 10^6 J82 cells mixed with Matrigel (1:1) are injected subcutaneously. After 7 days, mice with palpable tumors are randomized.

-

Treatment: UNC0642 (5 mg/kg) or vehicle is administered intraperitoneally every other day for a total of six doses.

-

Analysis: Tumor weight is measured at the endpoint. Immunohistochemistry is performed on tumor sections to assess H3K9me2, Ki67, and cleaved Caspase-3 levels.[4]

In Vitro Cell Viability Assay (Melanoma):

-

Cell Line: MeWo human metastatic melanoma cells.

-

Treatment: Cells are treated with varying concentrations of UNC0642 (e.g., 1-20 µM) for 72 hours.

-

Analysis: Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay, to determine the IC50 value.[7]

G9a/GLP Signaling in Cancer

Caption: G9a/GLP signaling in cancer progression.

Potential Therapeutic Application: Neurodegenerative Disorders

Epigenetic dysregulation is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's. Elevated G9a activity has been observed in post-mortem brain tissues of Alzheimer's patients.[10] G9a/GLP inhibitors have shown promise in preclinical models by rescuing cognitive deficits, reducing neuroinflammation, and decreasing amyloid-beta plaque formation.[11][12]

Quantitative Data from Preclinical Neurodegeneration Studies with G9a/GLP Inhibitors

| Inhibitor | Disease Model | Animal Model | Dosage | Key Findings | Reference |

| UNC0642 | Alzheimer's Disease | 5XFAD mice | 5 mg/kg | Rescued cognitive impairment, reduced H3K9me2 in hippocampus. | [11][12] |

| BIX-01294 | Vascular Dementia | Rat (CCA occlusion) | 22.5 µg/kg, i.p. | Enhanced blood-brain barrier stability. | [13] |

| UNC0638 / BIX-01294 | Amyloid-beta induced deficits | Rat hippocampal slices | 150 nM (UNC0638) / 500 nM (BIX-01294) | Rescued long-term potentiation deficits. | [14] |

Experimental Protocols for Neurodegeneration Studies

Alzheimer's Disease Mouse Model Study:

-

Animal Model: 8-month-old male 5XFAD transgenic mice.

-

Treatment: UNC0642 (5 mg/kg) is administered for a specified duration.

-

Behavioral Analysis: Cognitive function is assessed using tests such as the Morris water maze.

-

Molecular Analysis: Hippocampal tissue is analyzed for levels of H3K9me2, DNA methylation (5-mC), and hydroxymethylation (5-hmC). Immunohistochemistry is used to quantify amyloid-beta plaques and markers of neuroinflammation (e.g., GFAP).[11][12]

In Vitro Electrophysiology for Synaptic Plasticity:

-

Model: Acute hippocampal slices from rats.

-

Procedure: Slices are pre-treated with amyloid-beta oligomers to induce synaptic deficits.

-

Treatment: Slices are then treated with G9a/GLP inhibitors (e.g., UNC0638 or BIX-01294).

-

Analysis: Field excitatory postsynaptic potentials are recorded to measure long-term potentiation (LTP) and assess the restoration of synaptic plasticity.[14]

G9a/GLP Signaling in Neurodegeneration

Caption: G9a/GLP signaling in neurodegenerative processes.

Potential Therapeutic Application: Inflammatory and Immune-Mediated Diseases

G9a plays a critical role in regulating T-cell differentiation and function.[15][16] Pharmacological inhibition of G9a has been shown to modulate immune responses, suggesting its potential in treating inflammatory conditions such as inflammatory bowel disease (IBD).

Quantitative Data from Preclinical Inflammation Studies with G9a/GLP Inhibitors

| Inhibitor | Disease Model | Animal Model | Key Findings | Reference |

| G9a inhibitor | T-cell transfer model of colitis | Rag1-/- mice | Promoted Th17 and Treg differentiation, suggesting a therapeutic target for IBD. | [15][16] |

| UNC0638 / BIX-01294 | In vitro T-cell differentiation | Human peripheral blood T-cells | Increased Foxp3-expressing cells (Tregs). | [17] |

Experimental Protocols for Inflammation Studies

Murine Model of Colitis:

-

Animal Model: Lymphopenic Rag1-/- mice.

-

Procedure: Adoptive transfer of naive CD4+CD25-CD45RBhi T cells into Rag1-/- recipients to induce colitis.

-

Treatment: Administration of a G9a inhibitor.

-

Analysis: Assessment of colitis severity through weight loss monitoring and histological analysis of the colon. Flow cytometry analysis of T-cell populations (Th17, Tregs) in the spleen and mesenteric lymph nodes.[15][16]

G9a/GLP in T-Cell Differentiation

Caption: Role of G9a/GLP in T-cell differentiation.

Future Directions and Conclusion

The evidence strongly suggests that the therapeutic potential of G9a/GLP inhibition extends beyond sickle cell disease. This compound, as a potent and selective inhibitor, is a prime candidate for investigation in oncology, neurodegenerative disorders, and inflammatory diseases.

Future research should focus on:

-

Direct preclinical evaluation of this compound in animal models of various cancers, Alzheimer's disease, and inflammatory bowel disease.

-

Pharmacokinetic and pharmacodynamic studies of this compound to determine optimal dosing and delivery for these new indications.

-

Biomarker discovery to identify patient populations most likely to respond to G9a/GLP inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone‐lysine N‐methyltransferase EHMT2 (G9a) inhibition mitigates tumorigenicity in Myc‐driven liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel brain-penetrant inhibitor of G9a methylase blocks Alzheimer’s disease proteopathology for precision medication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cerebral Inhibition of the H3K9 Methylation Could Ameliorate Blood-Brain Barrier Dysfunction and Neural Damage in Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epigenetic regulation by G9a/GLP complex ameliorates amyloid‐beta 1‐42 induced deficits in long‐term plasticity and synaptic tagging/capture in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI - Methyltransferase G9A regulates T cell differentiation during murine intestinal inflammation [jci.org]

- 16. Methyltransferase G9A regulates T cell differentiation during murine intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methyltransferase G9A regulates T cell differentiation during murine intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of RK-701: A Novel G9a/GLP Inhibitor for the Reactivation of Fetal Globin

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Promising Therapeutic for Sickle Cell Disease

Introduction

Sickle cell disease (SCD) is a debilitating genetic disorder arising from a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[1] The polymerization of HbS under deoxygenated conditions results in red blood cell sickling, causing a cascade of debilitating complications, including vaso-occlusive crises, chronic hemolytic anemia, and progressive organ damage. A well-established therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF) expression, which can interfere with HbS polymerization and ameliorate the clinical manifestations of the disease.[1]

This technical guide details the discovery and preclinical development of RK-701, a novel, potent, and selective small-molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2][3] this compound was identified through a high-throughput screening campaign and subsequent chemical optimization with the goal of developing a safe and effective agent for the reactivation of fetal globin expression.[1] This document provides an in-depth overview of the experimental data, protocols, and the elucidated mechanism of action of this compound, intended for researchers, scientists, and drug development professionals in the fields of hematology, epigenetics, and pharmacology.

Discovery and Initial Characterization

This compound was discovered by scientists at Kyorin Pharmaceutical Co. Ltd. through a high-throughput screening (HTS) of a chemical library to identify novel inhibitors of G9a with improved selectivity and safety profiles.[1] The initial hit compound was further optimized to yield this compound, a potent and reversible inhibitor of both G9a and GLP.[1][2]

In Vitro Potency and Selectivity

The inhibitory activity of this compound against G9a and GLP was determined using biochemical assays. The compound demonstrated potent inhibition of G9a with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Target | IC50 (nM) |

| G9a | 23-27[1][2][3][4] |

| GLP | 53[1][2][3] |

| Other Methyltransferases | >1000-fold selectivity[2] |

Table 1: In Vitro Inhibitory Potency of this compound. The IC50 values of this compound against G9a and GLP were determined by in vitro enzymatic assays. The compound exhibits high selectivity for G9a/GLP over other histone methyltransferases.

Mechanism of Action: Upregulation of Fetal Globin Expression

This compound induces fetal globin expression through a novel epigenetic mechanism centered on the long non-coding RNA, BGLT3.[1][5] The key steps in the signaling pathway are outlined below.

Figure 1: Proposed Signaling Pathway for this compound-mediated γ-globin Induction.

In the untreated state, the transcriptional repressors BCL11A and ZBTB7A recruit the G9a/GLP complex to the BGLT3 gene locus.[5] This leads to histone H3 lysine 9 dimethylation (H3K9me2), chromatin condensation, and repression of BGLT3 transcription.[5] Consequently, the γ-globin gene remains silenced.

Upon treatment, this compound inhibits the enzymatic activity of G9a/GLP.[1][2] This prevents the recruitment of the repressive complex to the BGLT3 locus, leading to a more open chromatin state and the transcriptional activation of BGLT3 long non-coding RNA.[2][5] The BGLT3 lncRNA then acts as a positive regulator of γ-globin gene expression, resulting in increased production of fetal hemoglobin.[1][5]

Preclinical Efficacy

In Vitro Studies in Human Erythroid Cells

The effect of this compound on γ-globin expression was evaluated in human umbilical cord blood-derived erythroid progenitor-2 (HUDEP-2) cells and primary human CD34+ hematopoietic stem and progenitor cells.

| Cell Line | Treatment | Outcome | Concentration |

| HUDEP-2 | This compound | Upregulation of γ-globin mRNA | Concentration-dependent[1] |

| HUDEP-2 | This compound | Increased % of HbF-expressing cells | Concentration-dependent[1] |

| CD34+ | This compound | Significant increase in γ-globin mRNA | 0.3 µM[2] |

| CD34+ | This compound | Increased level of HbF expression | 0.3 µM[2] |

| CD34+ | This compound | Increased % of HbF-expressing cells | 0.3 µM[2] |

Table 2: In Vitro Efficacy of this compound in Human Erythroid Cells. this compound treatment leads to a significant and concentration-dependent increase in fetal globin expression in both HUDEP-2 and primary CD34+ cells without affecting cell viability or erythroid differentiation.[2]

In Vivo Studies in a Mouse Model

The in vivo activity of this compound was assessed in a mouse model.

| Parameter | Value |

| Dose (single i.p.) | 25 mg/kg[1] |

| Cmax | 42.4 µM[1] |

| Dosing Regimen (continuous) | Not specified |

| Duration (continuous) | 5 weeks[1] |

| Effect on Body Weight | No effect[1] |

| Toxicity | Low toxicity, no acute toxicity or genotoxicity up to 100 mg/kg[1] |

Table 3: In Vivo Pharmacokinetics and Safety of this compound in Mice. A single intraperitoneal administration of this compound resulted in a plasma concentration sufficient to inhibit G9a activity.[1] Long-term administration did not adversely affect the body weight of the mice, indicating a favorable safety profile.[1]

Experimental Protocols

High-Throughput Screening (HTS)

The discovery of the initial G9a inhibitor was facilitated by a high-throughput screening campaign.

Figure 2: High-Throughput Screening and Lead Optimization Workflow.

-

Primary Screening: A chemical library was screened using an in vitro fluorogenic assay to measure G9a enzymatic activity.

-

Hit Confirmation: Initial hits were confirmed and their potency was determined through dose-response experiments.

-

IC50 Determination: The IC50 values of confirmed hits were precisely measured using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

-

Lead Optimization: The initial hit compound (IC50 = 5.3 µM) underwent medicinal chemistry optimization to improve potency, selectivity, and drug-like properties, ultimately leading to the discovery of this compound.

HUDEP-2 Cell Culture and Treatment

-

Cell Culture: HUDEP-2 cells were cultured in StemSpan™ SFEM supplemented with SCF (50 ng/ml), EPO (3 IU/ml), and dexamethasone (10⁻⁶ M) to maintain their progenitor state.

-

Treatment: For experiments, HUDEP-2 cells were treated with varying concentrations of this compound or DMSO (vehicle control) for 4 days.

-

Analysis: Following treatment, cells were harvested for downstream analysis, including RNA extraction for RT-qPCR and flow cytometry for HbF expression.

In Vivo Mouse Studies

-

Animal Model: A suitable mouse model for sickle cell disease was utilized for in vivo studies.

-

Pharmacokinetic Analysis: A single dose of this compound (25 mg/kg) was administered via intraperitoneal (i.p.) injection. Blood samples were collected at various time points to determine the plasma concentration profile and calculate pharmacokinetic parameters such as Cmax.[1]

-

Long-Term Efficacy and Toxicity: For long-term studies, this compound was administered continuously for 5 weeks.[1] Body weight was monitored regularly as a general indicator of toxicity.[1] At the end of the study, tissues were collected for analysis of γ-globin expression and H3K9me2 levels.

Conclusion and Future Directions

This compound is a novel, potent, and selective inhibitor of G9a/GLP that has demonstrated significant promise as a therapeutic agent for sickle cell disease. Its unique mechanism of action, involving the upregulation of the BGLT3 lncRNA to induce fetal globin expression, represents a new approach to HbF reactivation. Preclinical studies have shown that this compound is effective in both in vitro and in vivo models, with a favorable safety profile.

Further development of this compound will likely focus on comprehensive IND-enabling studies, including formal toxicology and safety pharmacology assessments. The optimization of dosing regimens and formulation for clinical use will also be critical. Ultimately, the progression of this compound into clinical trials will be a significant step towards a new and potentially disease-modifying therapy for patients with sickle cell disease. The findings also highlight the BGLT3 lncRNA as a key regulator of γ-globin expression, opening new avenues for therapeutic intervention.[1][5]

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]

- 3. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of γ-globin genes in β-thalassemia patients treated with sirolimus: results from a pilot clinical trial (Sirthalaclin) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DIAL : download document [dial.uclouvain.be]

The Impact of RK-701 on Histone H3K9 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-701 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes are the primary writers of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. By inhibiting G9a/GLP, this compound leads to a reduction in global and locus-specific H3K9me2 levels, resulting in the reactivation of silenced genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on H3K9 methylation, and detailed protocols for key experimental procedures used to characterize its activity.

Introduction to this compound and Histone H3K9 Methylation

Histone H3 lysine 9 (H3K9) methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. The addition of methyl groups to H3K9 is catalyzed by a family of histone methyltransferases (HMTs). G9a (also known as EHMT2) and GLP (also known as EHMT1) form a heterodimeric complex that is the primary enzyme responsible for mono- and dimethylation of H3K9 (H3K9me1 and H3K9me2) in euchromatin.[1] H3K9me2 is a repressive mark that contributes to the silencing of genes involved in various cellular processes.

This compound is a novel, potent, and highly selective inhibitor of the G9a/GLP complex.[2] Its high selectivity and low toxicity make it a valuable tool for studying the biological functions of G9a/GLP and a promising therapeutic candidate for diseases associated with aberrant gene silencing, such as sickle cell disease.[3][4]

Mechanism of Action of this compound

This compound acts as a substrate-competitive inhibitor of G9a and GLP.[2] It binds to the substrate-binding pocket of the G9a SET domain, preventing the binding of histone H3 and subsequent methylation of K9. This inhibition is highly specific, with this compound showing over 1,000-fold selectivity for G9a/GLP over other histone methyltransferases.[2] The primary consequence of G9a/GLP inhibition by this compound is a global reduction in the levels of H3K9me2.

Signaling Pathway of G9a/GLP-mediated Gene Silencing and its Inhibition by this compound

The following diagram illustrates the signaling pathway involving the G9a/GLP complex and the mechanism of this compound inhibition.

Caption: G9a/GLP pathway and this compound inhibition.

Quantitative Data on this compound's Impact

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on H3K9me2 levels and gene expression.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| G9a | 23-27 | [2] |

| GLP | 53 | [2] |

Table 2: Cellular Effects of this compound in HUDEP-2 Cells

| Parameter | Concentration | Treatment Duration | Observed Effect | Reference |

| H3K9me2 Levels | 1 µM | 4 days | Significant reduction | [5] |

| γ-globin mRNA | 0.01 - 3 µM | 4 days | Dose-dependent upregulation | [6] |

| BCL11A Occupancy at BGLT3 | 1 µM | 4 days | Significantly suppressed | [5] |

| ZBTB7A Occupancy at BGLT3 | 1 µM | 4 days | Significantly reduced | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on histone H3K9 methylation.

HUDEP-2 Cell Culture and Differentiation

Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP-2) cells are a widely used model for studying erythroid differentiation and globin gene regulation.

Expansion Medium:

-

StemSpan SFEM II (STEMCELL Technologies)

-

1 µM Dexamethasone (Sigma-Aldrich)

-

1 µg/mL Doxycycline (Sigma-Aldrich)

-

50 ng/mL human Stem Cell Factor (hSCF) (PeproTech)

-

3 IU/mL Erythropoietin (Epo) (Janssen)

-

1% Penicillin-Streptomycin

Differentiation Medium:

-

IMDM (Gibco)

-

330 µg/mL Holo-Transferrin

-

10 µg/mL Insulin

-

2 IU/mL Heparin

-

5% Human Serum AB (Sigma-Aldrich)

-

50 ng/mL hSCF

-

3 IU/mL Epo

-

1% Penicillin-Streptomycin

Protocol:

-

Culture HUDEP-2 cells in expansion medium at 37°C in a 5% CO2 incubator.

-

Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

-

To induce differentiation, wash cells with PBS and resuspend in differentiation medium.

-

Culture for the desired number of days, treating with this compound or vehicle control as required.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide localization of histone modifications.

Caption: ChIP-seq experimental workflow.

Protocol:

-

Crosslinking: Treat HUDEP-2 cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sonicated chromatin overnight at 4°C with an antibody specific for H3K9me2.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Peptide Pull-Down Assay

This assay is used to identify proteins that bind to specific histone modifications.

References

- 1. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.org [mdanderson.org]

- 3. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 4. Growing and Genetically Manipulating Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

An In-depth Technical Guide to the Preliminary In Vitro Studies of RK-701

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of RK-701, a novel, potent, and highly selective small-molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1] this compound has emerged as a promising therapeutic candidate for sickle cell disease (SCD) due to its ability to induce fetal hemoglobin (HbF) expression.[2][3] This document details the mechanism of action of this compound, presents its key quantitative data, outlines the experimental protocols used in its initial evaluation, and provides visual representations of its signaling pathway and experimental workflows.

Core Efficacy and Potency Data

The in vitro potency of this compound was determined through various enzymatic and cell-based assays. The key quantitative findings are summarized below, highlighting its high affinity and selectivity for G9a and GLP.

Table 1: In Vitro Enzymatic Activity of this compound

| Target Enzyme | IC50 Value | Assay Type | Notes |

| G9a | 23-27 nM | Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) / Radioactivity-based scintillation proximity assay | Demonstrates potent inhibition of G9a enzymatic activity.[1][3][4][5] |

| GLP | 53 nM | Radioactivity-based scintillation proximity assay | Shows high potency against the closely related GLP enzyme.[1][5] |

Table 2: Cellular Activity of this compound in Human Erythroid Cells

| Cell Line | Effect | Concentration Range | Duration |

| HUDEP-2 | Upregulation of γ-globin mRNA | 0.01-3 µM | 4 days |

| HUDEP-2 | Increased percentage of HbF-expressing cells | Concentration-dependent | 4 days |

| HUDEP-2 | Decreased global H3K9me2 levels | Concentration-dependent | 4 days |

| Human CD34+ | Significant increase in γ-globin mRNA expression | 0.3 µM | 10-11 days |

| Human CD34+ | Increased level of HbF expression | 0.3 µM | 11 days |

| Human CD34+ | Increased percentage of HbF-expressing cells | 0.3 µM | 11 days |

| Human CD34+ | No significant effect on cell viability or erythroid differentiation | Up to 3 µM | 11 days |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the histone H3 substrate for the G9a/GLP complex.[6] G9a and GLP are the primary enzymes responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[2][7] By inhibiting G9a/GLP, this compound reduces the levels of H3K9me2.[2]

In the context of fetal globin gene regulation, the repressors BCL11A and ZBTB7A recruit the G9a/GLP complex to the promoter of the long non-coding RNA BGLT3.[2] This leads to increased H3K9me2 at this locus, suppressing BGLT3 transcription. The suppression of BGLT3 is, in turn, associated with the silencing of the γ-globin gene.

This compound treatment inhibits the G9a/GLP complex, preventing the methylation of H3K9 at the BGLT3 locus.[2] This leads to the upregulation of BGLT3 expression, which subsequently promotes the transcription of the γ-globin gene, resulting in increased production of fetal hemoglobin.[2] Notably, this compound does not significantly affect the transcriptional levels of BCL11A or ZBTB7A themselves.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments conducted to evaluate this compound.

G9a/GLP Enzymatic Inhibition Assay

A radioactivity-based scintillation proximity assay is a common method to determine the IC50 values of G9a/GLP inhibitors.

Objective: To quantify the enzymatic inhibition of G9a and GLP by this compound.

Materials:

-

Recombinant human G9a or GLP enzyme

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Histone H3 peptide substrate (e.g., biotinylated H3K9 peptide)

-

Streptavidin-coated scintillant-embedded microplates (e.g., FlashPlate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)

-

Stop solution (e.g., S-adenosyl-L-homocysteine)

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a streptavidin-coated microplate, add the G9a or GLP enzyme, the biotinylated H3K9 peptide substrate, and the this compound dilutions.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction by adding the stop solution.

-

The biotinylated peptide, now carrying the ³H-methyl group, binds to the streptavidin-coated plate, bringing the scintillant in proximity to the radioisotope, which generates a signal.

-

Measure the signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Culture and Erythroid Differentiation

Objective: To culture HUDEP-2 and primary human CD34+ cells and induce their differentiation into erythroid lineages for subsequent assays.

3.2.1 HUDEP-2 Cell Culture

-

Expansion Medium: StemSpan SFEM II supplemented with 1 µM dexamethasone, 1 µg/mL doxycycline, 50 ng/mL human stem cell factor (SCF), and 3 IU/mL erythropoietin (EPO).

-

Culture Conditions: Maintain cells at a density of 0.2 to 0.8 x 10⁶ cells/mL in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days by diluting with fresh expansion medium.

3.2.2 Human CD34+ Cell Erythroid Differentiation

This is a multi-phase protocol to differentiate hematopoietic stem cells into mature erythroid cells.

-

Phase 1 (Day 0-7): Culture CD34+ cells at 1-4 x 10⁵ cells/mL in IMDM supplemented with 2% human AB plasma, 3% human AB serum, 1% penicillin–streptomycin, 3 IU/mL heparin, 200 μg/mL holo-transferrin, 1 IU/mL EPO, 10 ng/mL SCF, and 1 ng/mL interleukin-3.[8]

-

Phase 2 (Day 7-11): Harvest cells and resuspend in fresh medium containing only SCF and EPO.

-

Phase 3 (Day 11 onwards): For terminal maturation, co-culture the cells with MS-5 feeder cells in the presence of EPO.[6]

-

Treatment: Introduce this compound or vehicle control at the appropriate phase and duration as required by the specific experiment (e.g., from day 10 of differentiation).

Quantitative Real-Time PCR (RT-qPCR)

Objective: To measure the relative mRNA expression levels of γ-globin and β-globin.

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells using an RNeasy Kit or similar, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a SuperScript II First-Strand Synthesis System or equivalent.[9]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for γ-globin, β-globin, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

Western Blotting for H3K9me2

Objective: To detect changes in the global levels of dimethylated histone H3 at lysine 9.

Procedure:

-

Histone Extraction: Isolate histones from cell nuclei using an acid extraction method.[10]

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE: Separate the histone proteins (e.g., 0.5 µg per lane) on a high-percentage (e.g., 10-15%) Bis-Tris gel.[11]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane (0.2 µm pore size is recommended for optimal histone retention).[11][12]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K9me2 (e.g., Abcam ab1220) and a total Histone H3 antibody for loading control, diluted in blocking buffer.[10][13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[10]

-

Quantification: Quantify the band intensities using image analysis software and normalize the H3K9me2 signal to the total H3 signal.

Flow Cytometry for Fetal Hemoglobin

Objective: To quantify the percentage of HbF-expressing cells (F-cells).

Procedure:

-

Sample Preparation: Collect approximately 1 x 10⁶ cells per sample.

-

Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., 0.05% glutaraldehyde) and then permeabilize with a detergent-based solution (e.g., 0.1% Triton X-100) to allow intracellular antibody access.

-

Antibody Staining: Incubate the permeabilized cells with a fluorescently labeled anti-HbF antibody (e.g., FITC-conjugated anti-γ-globin antibody). Include an isotype control for gating.

-

Acquisition: Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000).

-

Data Analysis: Gate on the erythroid cell population based on forward and side scatter properties. Within this gate, determine the percentage of HbF-positive cells based on the fluorescence intensity compared to the isotype control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound on erythroid cells.

This guide provides a foundational understanding of the initial in vitro characterization of this compound. The presented data and protocols are intended to support further research and development of this promising compound for the treatment of sickle cell disease and other hemoglobinopathies.

References

- 1. Fetal Hemoglobin Assay | CYM [cytometry.mlsascp.com]

- 2. Simplified flow cytometric method for fetal hemoglobin containing red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HUDEP-2 cell culture and induced maturation [bio-protocol.org]

- 4. Growing and Genetically Manipulating Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growing and Genetically Manipulating Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP) Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. encodeproject.org [encodeproject.org]

- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of γ-globin expression by hypoxia-inducible factor 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Variation in Gamma-Globin Expression before and after Induction with Hydroxyurea Associated with BCL11A, KLF1 and TAL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot of histones [bio-protocol.org]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 13. Western Blotting [bio-protocol.org]

Methodological & Application

Application Note: RK-701 for the Induction of Fetal Hemoglobin in HUDEP-2 Cells

Audience: Researchers, scientists, and drug development professionals in the fields of hematology, molecular biology, and pharmacology.

Introduction:

Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP-2) cells are an immortalized human erythroid progenitor cell line that serves as a valuable in vitro model for studying erythropoiesis and developing therapeutics for hemoglobinopathies.[1][2][3] These cells can be maintained in an undifferentiated state and induced to undergo synchronous erythroid differentiation, expressing predominantly adult β-globin.[1][2][3] RK-701 is a highly selective and non-genotoxic inhibitor of the histone methyltransferase G9a, with an IC50 value of 23-27 nM.[4] Inhibition of G9a by this compound in erythroid progenitor cells leads to the reactivation of fetal hemoglobin (HbF) expression, a key therapeutic strategy for sickle cell disease and β-thalassemia.[4] This application note provides a detailed experimental protocol for utilizing this compound to induce HbF in HUDEP-2 cells and for assessing the molecular and cellular responses.

Mechanism of Action:

This compound selectively inhibits G9a, a histone methyltransferase responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This H3K9me2 mark is associated with transcriptional repression. In erythroid cells, G9a is involved in the silencing of the γ-globin gene, which encodes the gamma chain of fetal hemoglobin. Treatment with this compound leads to a reduction in global H3K9me2 levels.[4] This epigenetic modification contributes to the upregulation of the long non-coding RNA BGLT3.[4][5] BGLT3 plays a crucial role in the induction of γ-globin expression.[4][5] Consequently, the inhibition of G9a by this compound reactivates the expression of the γ-globin gene, leading to increased production of fetal hemoglobin.

Data Presentation

Table 1: Quantitative Effects of this compound on HUDEP-2 Cells

| Parameter | Treatment | Result | Reference |

| γ-globin mRNA expression | 1 µM this compound for 4 days | Upregulated | [4] |

| β-globin mRNA expression | 1 µM this compound for 4 days | No significant change | [4] |

| BGLT3 lncRNA expression | 1 µM this compound for 4 days | Upregulated | [4][5] |

| HbF-expressing cells | Concentration-dependent increase with this compound | Increased percentage | [4] |

| H3K9me2 levels | This compound treatment | Reduced | [4] |

| Cell Viability | This compound treatment | No significant cytotoxic effect | [4] |

Experimental Protocols

HUDEP-2 Cell Culture and Maintenance

This protocol is adapted from established HUDEP-2 culture methods.[1][2][3]

a. Expansion Medium:

-

StemSpan™ SFEM II (STEMCELL Technologies)

-

100 ng/mL Stem Cell Factor (SCF)

-

3 IU/mL Erythropoietin (EPO)

-

1 µM Dexamethasone

-

1 µg/mL Doxycycline

-

1% Penicillin-Streptomycin

b. Cell Maintenance:

-

Culture HUDEP-2 cells in suspension in T75 flasks at 37°C in a humidified incubator with 5% CO2.

-

Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

-

Passage cells every 2-3 days by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in fresh expansion medium.

Erythroid Differentiation of HUDEP-2 Cells

This protocol is based on established differentiation procedures.[1][2][3]

a. Differentiation Medium:

-

IMDM (Iscove's Modified Dulbecco's Medium)

-

330 µg/mL Holo-Transferrin

-

10 µg/mL Insulin

-

2 IU/mL Heparin

-

5% Human AB Serum

-

3 IU/mL Erythropoietin (EPO)

-

1 µg/mL Doxycycline (optional, can be withdrawn to promote differentiation)

-

1% Penicillin-Streptomycin

b. Differentiation Protocol:

-

Wash HUDEP-2 cells once with PBS.

-

Resuspend the cell pellet in differentiation medium at a density of 0.2 x 10^6 cells/mL.

-

Culture for up to 14 days, monitoring differentiation by cell morphology and expression of erythroid markers.

This compound Treatment of HUDEP-2 Cells

-

Plate HUDEP-2 cells in differentiation medium at a density of 0.2 x 10^6 cells/mL.

-

Prepare a stock solution of this compound in DMSO.

-

Add this compound to the cell culture at the desired final concentration (e.g., 0.01-3 µM).[4] A DMSO vehicle control should be run in parallel.

-

Incubate the cells for the desired treatment duration (e.g., 4 days).[4]

Assessment of Fetal Hemoglobin Induction

a. RNA Extraction and RT-qPCR for Globin and BGLT3 Expression:

-

Harvest HUDEP-2 cells after this compound treatment.

-

Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for γ-globin, β-globin, BGLT3, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

b. Intracellular Flow Cytometry for HbF:

-

Harvest approximately 1 x 10^6 HUDEP-2 cells.

-

Fix and permeabilize the cells using a commercial kit (e.g., Fixation/Permeabilization Solution Kit, BD Biosciences).

-

Stain with a fluorescently labeled anti-HbF antibody (e.g., FITC-conjugated anti-HbF).

-

Analyze the percentage of HbF-positive cells using a flow cytometer.

c. Western Blot for H3K9me2:

-

Harvest HUDEP-2 cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against H3K9me2 and a loading control (e.g., total Histone H3).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

Caption: Experimental workflow for this compound treatment of HUDEP-2 cells.

Caption: Signaling pathway of this compound in inducing fetal hemoglobin.

References

- 1. Growing and Genetically Manipulating Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growing and Genetically Manipulating Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP) Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. HUDEP-2 cell culture [bio-protocol.org]

- 4. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for RK-701 in Cell Culture

Harnessing the Potential of RK-701: A Guide to Stock Solution Preparation for Cellular Assays

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in cell-based assays involving the G9a/GLP inhibitor, this compound.

Introduction: this compound is a potent and highly selective inhibitor of G9a and G9a-like protein (GLP) methyltransferases, with IC50 values in the low nanomolar range (23-27 nM for G9a)[1][2][3]. Its mechanism of action involves the competitive inhibition of the histone H3 substrate binding site, leading to a reduction in histone H3 lysine 9 dimethylation (H3K9me2)[4][5]. This epigenetic modification plays a crucial role in gene silencing. By inhibiting G9a/GLP, this compound has been shown to reactivate the expression of fetal γ-globin, making it a compound of significant interest for therapeutic strategies in diseases like sickle cell disease[4][6][7][8]. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This guide provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 446.55 g/mol | [2][3][6][9] |

| CAS Number | 2648855-18-7 | [1][3] |

| IC50 (G9a) | 23-27 nM | [1][2][7] |

| IC50 (GLP) | 53 nM | [2][6] |

| Solubility in DMSO | ≥ 10 mM (≥ 4.47 mg/mL) | [6] |

| Recommended Storage (Solid) | -20°C for up to 3 years | [10][11] |

| Recommended Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][12] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock can then be serially diluted to achieve the desired final concentration in your cell culture medium.

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or heat block set to no higher than 50°C[10]

Procedure:

-

Pre-handling: Before opening the vial, centrifuge it briefly to ensure all the this compound powder is collected at the bottom[12].

-

Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.465 mg of this compound.

-

Calculation:

-

Molecular Weight (MW) = 446.55 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x MW x V = 0.01 mol/L x 446.55 g/mol x 0.001 L = 0.004465 g = 4.465 mg

-

-

-

Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If you encounter difficulty in dissolving the compound, gentle warming (not exceeding 50°C) can be applied with intermittent vortexing[10].

-

Sterilization (Optional): If sterility is a major concern, the stock solution can be filtered through a 0.2 µm syringe filter compatible with DMSO. However, as DMSO is bactericidal, this step may not be necessary if aseptic techniques are followed throughout the preparation[12].

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[1][12]. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][12].

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-